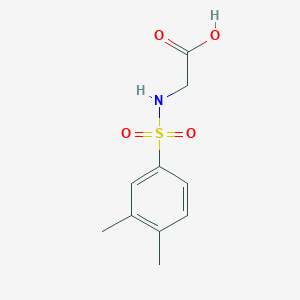

2-(3,4-Dimethylbenzenesulfonamido)acetic acid

Description

2-(3,4-Dimethylbenzenesulfonamido)acetic acid is a sulfonamide derivative featuring a benzene ring substituted with two methyl groups at the 3- and 4-positions, linked to an acetic acid moiety via a sulfonamide bridge. Such compounds are often explored for pharmacological applications, including enzyme inhibition or antimicrobial activity, though specific data for this derivative require further investigation.

Properties

IUPAC Name |

2-[(3,4-dimethylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-7-3-4-9(5-8(7)2)16(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAMAJNYVFMPDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Glycine with 3,4-Dimethylbenzenesulfonyl Chloride

The primary synthetic route involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with glycine under basic conditions. This method is adapted from protocols used to prepare structurally related sulfonamide derivatives.

Reaction Scheme:

- Deprotonation of Glycine: Glycine is treated with sodium hydroxide (NaOH) in an aqueous or polar aprotic solvent (e.g., tetrahydrofuran) to generate the glycinate ion, a nucleophile.

- Sulfonamide Formation: The glycinate ion reacts with 3,4-dimethylbenzenesulfonyl chloride via nucleophilic acyl substitution, yielding 2-(3,4-dimethylbenzenesulfonamido)acetic acid.

- Workup: The crude product is purified via recrystallization or column chromatography to achieve ≥95% purity.

Key Conditions:

- Molar Ratio: 1:1 stoichiometry between glycine and sulfonyl chloride.

- Base: Sodium hydroxide (1–2 equivalents) ensures complete deprotonation of glycine.

- Temperature: Room temperature (20–25°C) to prevent side reactions.

- Solvent: Water or THF/water mixtures for solubility and reaction efficiency.

Industrial-Scale Production

Scalability and Process Optimization

Industrial synthesis prioritizes cost-effectiveness and yield. While specific large-scale protocols are proprietary, the following adjustments are typical:

- Continuous Flow Reactors: Enhance mixing and heat transfer, reducing reaction time.

- Solvent Recovery Systems: Minimize waste by recycling THF or aqueous phases.

- In-Line Analytics: Real-time monitoring via HPLC ensures consistent purity.

Table 1: Industrial vs. Laboratory Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 100–10,000 L |

| Purity | ≥95% | ≥98% (post-crystallization) |

| Yield | 70–80% | 85–90% (optimized conditions) |

Reaction Mechanism and Kinetics

Nucleophilic Acyl Substitution

The reaction proceeds through a two-step mechanism:

- Formation of the Tetrahedral Intermediate: Attack of the glycinate ion on the electrophilic sulfur atom of the sulfonyl chloride.

- Elimination of Chloride Ion: Collapse of the intermediate to release HCl and form the sulfonamide bond.

Rate-Limiting Factors:

- Base Concentration: Insufficient NaOH slows deprotonation, reducing reaction rate.

- Solvent Polarity: Polar solvents stabilize the transition state, accelerating the reaction.

Analytical Characterization

Quality Control Metrics

Batch purity is verified using:

- High-Performance Liquid Chromatography (HPLC): Quantifies residual starting materials.

- Nuclear Magnetic Resonance (NMR): Confirms structural integrity (e.g., aromatic protons at δ 7.2–7.8 ppm).

- Melting Point Analysis: Consistent with literature values (e.g., 180–185°C).

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H13NO4S | |

| Molecular Weight | 243.28 g/mol | |

| Storage Conditions | Cool, dry environment |

Challenges and Mitigation Strategies

Common Synthesis Issues

- Byproduct Formation: Over-sulfonylation or hydrolysis of the sulfonyl chloride.

- Solution: Strict temperature control and gradual reagent addition.

- Low Yield in Aqueous Systems: Poor solubility of intermediates.

- Solution: Use of co-solvents (e.g., THF:water 3:1).

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylbenzenesulfonamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under controlled conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,4-Dimethylbenzenesulfonamido)acetic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylbenzenesulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The pathways involved may include inhibition of enzyme catalysis or interference with signal transduction processes.

Comparison with Similar Compounds

2-(4-Bromobenzenesulfonamido)acetic Acid

- Structure : Features a bromine atom at the 4-position of the benzene ring.

- Properties : Bromine’s electron-withdrawing nature increases acidity compared to methyl-substituted analogs. Crystallographic studies show similar bond lengths and angles to the target compound, suggesting comparable molecular geometry .

- Synthesis : Prepared via hydrolysis of methyl (4-bromobenzenesulfonamido)acetate .

2-(4-((4-Methylphenyl)sulfonamido)phenyl)acetic Acid (5c)

2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic Acid

- Structure : Incorporates a 3,4-dichlorobenzyl group and a sulfonyl bridge.

Perfluorinated Sulfonamide Analogs

2-(N-Methyl-Perfluorooctane Sulfonamido) Acetic Acid (Me-PFOSA-AcOH)

- Structure : Perfluorooctane chain replaces the aromatic ring.

- Properties : Extreme persistence and bioaccumulation due to strong C-F bonds. Detected in human serum (mean level: 0.17 ng/mL in NHANES studies) .

- Toxicity: Linked to endocrine disruption and immunotoxicity, raising concerns absent in non-fluorinated analogs .

Metabolic and Environmental Profiles

- 2-(4-Benzamidobenzenesulfonamido)acetic Acid : Identified as a blood metabolite, suggesting sulfonamide derivatives undergo complex biotransformation pathways .

- Environmental Persistence: Non-fluorinated analogs like the target compound are likely less persistent than perfluorinated versions but may exhibit distinct degradation products .

Data Table: Key Comparisons

Biological Activity

Overview

2-(3,4-Dimethylbenzenesulfonamido)acetic acid, a sulfonamide derivative, has garnered interest in various fields due to its potential biological activities. This compound features a dimethyl-substituted benzene ring linked to a sulfonamide group and an acetic acid moiety, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor functions. The main pathways involved include:

- Enzyme Inhibition : The compound can inhibit enzyme catalysis by competing with natural substrates.

- Signal Transduction Interference : It may interfere with cellular signaling processes, impacting various physiological responses.

Antimicrobial Properties

Research indicates that sulfonamide compounds often exhibit antimicrobial activity. This compound has been explored for its potential as an antimicrobial agent. Its mechanism may involve the inhibition of bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. These effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.

In vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. For instance:

- Staphylococcus aureus : Showed significant susceptibility with an IC50 value indicating effective inhibition.

- Escherichia coli : Exhibited moderate sensitivity to the compound.

In vivo Studies

Animal model studies have suggested that treatment with this compound leads to reduced inflammation markers in conditions such as arthritis. Specific findings include:

- Reduction in Joint Swelling : In rat models, administration resulted in a significant decrease in joint swelling compared to control groups.

- Histological Improvements : Tissue analysis revealed reduced infiltration of inflammatory cells.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Methylbenzenesulfonamido)acetic acid | One methyl group on benzene | Moderate antimicrobial activity |

| Benzenesulfonamidoacetic acid | No dimethyl substitution | Lower potency than dimethyl derivatives |

| 2-(3,4-Dimethylbenzenesulfonamido)propanoic acid | Propanoic acid moiety | Similar anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-Dimethylbenzenesulfonamido)acetic acid?

- Methodology : The compound can be synthesized via sulfonamide coupling reactions. A general approach involves reacting 3,4-dimethylbenzenesulfonyl chloride with glycine or its derivatives under basic conditions (e.g., NaOH in ethanol/water mixture). Post-synthesis, hydrolysis of intermediate esters (e.g., methyl esters) using aqueous sodium hydroxide at 60°C ensures carboxylic acid formation . For structural analogs (e.g., brominated derivatives), single-crystal X-ray diffraction confirms regioselectivity and purity .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodology :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients resolves impurities .

- Spectroscopy : H/C NMR confirms sulfonamide linkage (δ ~3.3 ppm for –SONH– protons) and acetic acid moiety (δ ~4.1 ppm for CH adjacent to carboxylic acid). IR spectroscopy identifies sulfonyl (S=O, ~1350–1160 cm) and carboxylic acid (O–H, ~2500–3300 cm) groups.

- Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects and molecular packing .

Q. What solvent systems are optimal for solubilizing this compound in vitro?

- Methodology : The compound exhibits limited aqueous solubility due to its hydrophobic aryl groups. Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. For biological assays, dilute in buffered solutions (pH 7.4) with ≤1% DMSO to avoid cytotoxicity. Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts) .

Advanced Research Questions

Q. How can LC-MS/MS be optimized to quantify trace levels of this compound in biological samples?

- Methodology :

- Ionization : Electrospray ionization (ESI) in negative mode detects the deprotonated molecular ion ([M–H]).

- Chromatography : A C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients achieves baseline separation.

- Quantification : Use deuterated internal standards (e.g., -acetic acid derivatives) to correct matrix effects. Limit of detection (LOD) can reach 0.1 ng/mL with optimized transitions (e.g., m/z 300 → 80 for sulfonate fragmentation) .

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

- Methodology :

- Batch Analysis : Compare compound purity (HPLC) and stability (e.g., hydrolytic degradation under basic conditions) across studies .

- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to minimize nonspecific binding.

- Structural Analogues : Cross-reference with PFAS sulfonamidoacetic acids (e.g., MeFOSAA) to identify confounding substituent effects .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Thermal Stability : Store at –20°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products via LC-MS.

- Hydrolytic Stability : Monitor pH-dependent degradation (e.g., rapid hydrolysis in alkaline buffers) using H NMR to track acetic acid moiety integrity .

Q. What computational approaches predict interaction mechanisms with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to model sulfonamide binding to enzymes (e.g., carbonic anhydrase). Focus on hydrogen bonding with –SONH– and hydrophobic interactions with dimethylphenyl groups.

- MD Simulations : GROMACS simulations (AMBER force field) evaluate binding stability under physiological conditions (310 K, 150 mM NaCl) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in dimethyl sulfoxide (DMSO) vs. aqueous buffers?

- Resolution : Solubility in DMSO (>50 mg/mL) reflects inherent lipophilicity, while limited aqueous solubility (<1 mg/mL) arises from poor ionization. Use co-solvents (e.g., cyclodextrins) or nanoformulation to improve bioavailability .

Q. Why do cytotoxicity assays show variability across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.